Nitrofurazone

概要

作用機序

ニトロフラゼンは、細菌のタンパク質合成を阻害することで効果を発揮します。 これは、小さなリボソームサブユニットを標的にし、P-デコーディング部位に結合するか、その近くに結合し、30S開始複合体の形成中にfMet-tRNAのリボソーム結合を妨げます . この阻害は、翻訳開始プロセスを阻害し、最終的に細菌の増殖を阻害します . ニトロフラゼンは、コドンの3'末端塩基の性質に対して偏りがあり、mRNAが標準的なAUG開始トリプレットまたはまれに見られるAUAトリプレットを含む場合にのみ効率的に発生します .

類似の化合物との比較

ニトロフラゼンは、その特定の作用機序と広範囲の抗菌活性により、他の類似の化合物とは異なります。 類似の化合物には、ニトロフラゾン、フラゾリドン、ニトロフラントインなどがあります . これらの化合物は、ニトロフラン類に属し、抗菌特性を示しますが、ニトロフラゼンは、小さなリボソームサブユニットの特定の標的と幅広い細菌に対する有効性により、それらとは異なります .

生化学分析

Biochemical Properties

Nitrofurazone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. The compound this compound is known to have good clinical and microbiological efficacy for UTIs caused by common uropathogens .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The compound this compound, when present at high concentrations, can have a bactericidal effect .

Molecular Mechanism

The molecular mechanism of this compound’s action is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound this compound is mainly bacteriostatic, but can also have a bactericidal effect when present at high concentrations .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. The compound this compound’s pharmacokinetic values were obtained from studies using many variables, resulting in high interindividual variability in pharmacokinetic parameters .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. The compound this compound’s clinical efficacy was diminished if given for only 3 days .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels. The compound this compound’s use has increased exponentially since recent guidelines repositioned it as first-line therapy for uncomplicated lower UTI .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation. The compound this compound’s pharmacokinetic properties are complex and involve many variables .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important aspects of its biochemical profile. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. The compound this compound’s effects at the subcellular level are part of its complex pharmacokinetic and pharmacodynamic profile .

準備方法

ニトロフラゼンは、一連の化学反応を経て合成されます。 主要な合成経路には、5-ニトロ-2-フラルデヒドとセミカルバジドとの反応が含まれます . 反応条件には、通常、酸性または中性の媒体、および生成物を生成するために制御された温度が含まれます。 工業生産方法では、多くの場合、類似の反応条件を使用して、収率と純度を高めるために最適化されたパラメータで、大規模合成が行われます .

化学反応の分析

ニトロフラゼンは、酸化反応、還元反応、置換反応など、さまざまな化学反応を起こします。 これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます . これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ニトロフラゼンの酸化により、ニトロフラゾンが生成される場合があり、還元によりアミノ誘導体が生成される場合があります .

化学反応の分析

Dermofural undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dermofural can lead to the formation of nitrofurazone, while reduction can yield amino derivatives .

科学的研究の応用

類似化合物との比較

Dermofural is unique compared to other similar compounds due to its specific mechanism of action and broad-spectrum antibacterial activity. Similar compounds include nitrofurazone, furazolidone, and nitrofurantoin . While these compounds also belong to the nitrofuran class and exhibit antibacterial properties, dermofural’s specific targeting of the small ribosomal subunit and its effectiveness against a wide range of bacteria make it distinct .

特性

CAS番号 |

59-87-0 |

|---|---|

分子式 |

C6H6N4O4 |

分子量 |

198.14 g/mol |

IUPAC名 |

[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea |

InChI |

InChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11)/b8-3- |

InChIキー |

IAIWVQXQOWNYOU-BAQGIRSFSA-N |

SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N |

異性体SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=N\NC(=O)N |

正規SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N |

外観 |

Solid powder |

沸点 |

236-240 °C |

Color/Form |

PALE YELLOW NEEDLES LEMON-YELLOW CRYSTALLINE POWDER |

melting_point |

457 to 464 °F (decomposes) (NTP, 1992) 457-464 ° F |

Key on ui other cas no. |

59-87-0 |

物理的記述 |

Nitrofurazone appears as odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. (NTP, 1992) Dry Powder Odorless, lemon-yellow crystalline powder; [HSDB] Odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. |

ピクトグラム |

Acute Toxic; Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

DARKENS ON PROLONGED EXPOSURE TO LIGHT SENSITIVE TO HEAT STABLE IN SOLID STATE WHEN PROTECTED FROM LIGHT Nitrofurazone darkens slowly on exposure to light; however, discoloration does not appreciably affect the potency of the drug. Light sensitivity is greatest with low concentrations of nitrofurazone in solution. The drug is stable in solutions with a pH of 4-9. Nitrofurazone may be autoclaved with little loss of antibacterial activity. Preparations of nitrofurazone should be stored and dispensed in tight, light resistant containers, avoiding exposure at all times to direct sunlight, strong fluorescent light, prolonged excessive heat, and/or alkaline materials. |

溶解性 |

less than 1 mg/mL at 66 °F (NTP, 1992) 1 G IN 4200 ML WATER, 590 ML ALC, 350 ML PROPYLENE GLYCOL; SOL IN POLYETHYLENE GLYCOL MIXT UP TO ABOUT 1%; PRACTICALLY INSOL IN CHLOROFORM & ETHER SOL IN ALKALINE SOLN |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Furacilin Furacillin Furacin Nitrofural Nitrofurazone Nitrofurazone, Calcium (2:1) Salt |

蒸気圧 |

0.00000431 [mmHg] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does nitrofurazone exert its antibacterial effects?

A1: this compound requires reductive activation by bacterial enzymes like nitroreductases to exert its antibacterial activity. [] These enzymes convert this compound to electrophilic intermediates, primarily hydroxylamines, which are significantly more reactive than the parent compound. [] These reactive intermediates interact with bacterial DNA, causing strand breaks and other damage, ultimately leading to bacterial cell death. []

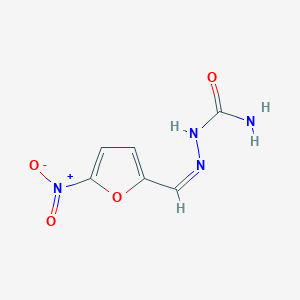

Q2: What is the chemical structure of this compound?

A2: this compound is a nitrofuran derivative with the IUPAC name 5-nitro-2-furaldehyde semicarbazone. It can be represented by the following structural formula:

Q3: What is the molecular formula and weight of this compound?

A3: Its molecular formula is C6H6N4O4, and its molecular weight is 198.14 g/mol.

Q4: How does light exposure affect this compound solutions?

A4: this compound solutions are sensitive to light. Prolonged exposure to strong light, especially direct sunlight and fluorescent light, can cause the solution to change color and decrease in potency. [] Therefore, storage in colored volumetric flasks is recommended. []

Q5: Does this compound itself possess any catalytic activity?

A5: While this compound itself isn't a catalyst, its activation by bacterial nitroreductases can be viewed as a form of biocatalysis. [] The bacterial enzymes catalyze the reduction of this compound, generating reactive intermediates that exert the antibacterial effects.

Q6: Have any computational studies been conducted on this compound?

A6: While the provided abstracts don't detail specific computational studies, they highlight the potential for such work. QSAR models could be developed to explore the relationship between the structure of this compound analogs and their antischistosomal activity, as suggested in one study. []

Q7: How does modifying the this compound structure affect its activity?

A7: Research indicates that the presence of the 5-nitro-2-furaldehyde moiety is crucial for the antischistosomal activity of this compound. [] Additionally, extending the conjugated double bond system within the molecule seems to enhance this activity. [] This suggests that modifications preserving these structural features while optimizing other properties could lead to more effective analogs.

Q8: What factors impact the stability of this compound solutions?

A8: The stability of this compound solutions is influenced by temperature, light, sterilization methods, and storage time. [] Excessive heat can degrade the compound, and exposure to light can cause potency reduction. [] Different sterilization methods, like hot sterilization versus circulating steam sterilization, can differently impact the solution's stability and content. []

Q9: Are there any specific safety concerns associated with handling this compound?

A9: While not explicitly covered in the provided abstracts, this compound's classification as a potential carcinogen necessitates careful handling. Researchers should consult relevant safety data sheets and follow appropriate laboratory safety protocols to minimize exposure risks.

Q10: How is this compound distributed in the body after administration?

A10: Studies using radiolabeled carbon-14 this compound in lactating cows demonstrate that the drug is systemically available after intramammary, intrauterine, or ocular application. [] This indicates that this compound can be absorbed and distributed to various tissues, including milk. []

Q11: Has this compound demonstrated efficacy in treating burn wounds?

A11: Several studies investigated this compound's efficacy in treating burn wounds. One clinical trial found that this compound 0.2% cream effectively alleviated pain and controlled microbial contamination in first and second-degree burns. [] Other studies exploring alternatives like Aloe vera gel suggest that while both can be effective, this compound might be associated with a higher risk of sensitivity reactions. [, ]

Q12: What mechanisms contribute to this compound resistance in bacteria?

A12: A primary mechanism of this compound resistance in bacteria, specifically E.coli, involves the loss of soluble nitroreductase activity. [] Mutations leading to decreased expression or complete absence of these enzymes hinder the reductive activation of this compound, limiting the formation of reactive intermediates responsible for its antibacterial effects. []

Q13: What are the main safety concerns regarding this compound use?

A13: this compound is classified as a potential carcinogen based on evidence from animal studies. [] Long-term feeding studies in rats and mice revealed an association between this compound administration and increased incidences of various tumors. [] This carcinogenic potential has led to restrictions on its use in many countries, particularly in food-producing animals.

Q14: Have any targeted drug delivery systems been investigated for this compound?

A14: Research explored incorporating this compound into chitosan-based films for potential application as a wound dressing. [, ] Chitosan, a biocompatible and biodegradable polymer, offers a promising platform for controlled drug release. [, ] This approach aims to deliver this compound directly to the wound site, enhancing its local efficacy and potentially minimizing systemic side effects. [, ]

Q15: What are the challenges associated with using semicarbazide as a marker for this compound exposure?

A15: While semicarbazide has been used as a marker metabolite for this compound exposure, its reliability has been questioned. [] Studies demonstrate that semicarbazide can develop in powdered dairy products during storage, even in the absence of initial this compound contamination. [] This "innocent" formation of semicarbazide calls into question its validity as a specific marker, potentially leading to false-positive results. []

Q16: What analytical methods are used to quantify this compound in various matrices?

A16: Several analytical methods have been employed to quantify this compound, including:

- HPLC-DAD: High-performance liquid chromatography with a diode array detector was used to determine this compound residues in milk. []

- LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry offers a highly sensitive and specific method for detecting intact this compound in milk and milk powder. []

- ELISA: Enzyme-linked immunosorbent assays, utilizing specific antibodies, can be used to detect this compound metabolites in animal food. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。